molecular formula C44H48O18 B1234282 [(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate CAS No. 200625-47-4

[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate

Cat. No.: B1234282
CAS No.: 200625-47-4
M. Wt: 864.8 g/mol
InChI Key: IFCBPTPGDINHLK-VSYKUZCLSA-N
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Description

The compound [(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Mechanism of Action

Target of Action

Polyketomycin is a tetracyclic quinone glycoside antibiotic isolated from Streptomyces sp. or Streptomyces diastatochromogenes . It primarily targets Gram-positive bacteria , inhibiting their growth with MIC values less than 0.2 µg/mL . It also exhibits anticancer and antimalarial activities .

Mode of Action

It is known that many antibiotics, including polyketomycin, interact with bacterial cells to inhibit their growth

Biochemical Pathways

Polyketomycin is synthesized through a series of enzymatic reactions involving Polyketide Synthases (PKSs) . The biosynthesis of Polyketomycin involves the sequential conversion of 6-methylsalicylic acid (6-MSA) to form 3,6-dimethylsalicylyl-CoA (3,6-DMSA-CoA) , which serves as the direct precursor for the 3,6-dimethylsalicylic acid (3,6-DMSA) moiety in the biosynthesis of Polyketomycin . Two enzymes, PokM3 and PokMT1 , catalyze this conversion .

Result of Action

Polyketomycin exhibits potent antibacterial activity against several Gram-positive bacterial strains . It is also found to be cytotoxic against a number of tumor cell lines . The generation of mutants with deletions in oxygenase genes and methyltransferase genes resulted in new Polyketomycin derivatives .

Action Environment

The action of Polyketomycin, like other antibiotics, can be influenced by various environmental factors. These include the pH of the environment, the presence of other microorganisms, and the specific conditions within the host organism. For instance, the production of Polyketomycin was found to be influenced by the deletion of certain genes in the producing organism .

Biochemical Analysis

Biochemical Properties

Polyketomycin plays a significant role in biochemical reactions, particularly in inhibiting the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . It interacts with various enzymes and proteins, including polyketide synthases (PKSs), which are multi-domain enzymes or enzyme complexes involved in its biosynthesis . The interaction with PKSs involves the sequential condensation of starter units with extender units, followed by reduction, cyclization, aromatization, and tailoring reactions . These interactions are crucial for the formation of the polyketide chains that constitute Polyketomycin.

Cellular Effects

Polyketomycin has profound effects on various types of cells and cellular processes. It exhibits cytotoxic activity against several tumor cell lines, indicating its potential as an antineoplastic agent . Polyketomycin influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. Its antibacterial activity is primarily due to its ability to inhibit the growth of Gram-positive bacteria by interfering with their cell wall synthesis .

Molecular Mechanism

The molecular mechanism of Polyketomycin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Polyketomycin binds to bacterial cell wall precursors, inhibiting their synthesis and leading to cell lysis . It also interacts with polyketide synthases, which are essential for its biosynthesis . These interactions result in the inhibition of bacterial growth and the induction of cytotoxic effects in tumor cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Polyketomycin change over time. It has been observed that Polyketomycin remains stable under various conditions, but its activity can degrade over extended periods . Long-term studies have shown that Polyketomycin can have lasting effects on cellular function, including sustained inhibition of bacterial growth and prolonged cytotoxicity in tumor cells .

Dosage Effects in Animal Models

The effects of Polyketomycin vary with different dosages in animal models. At lower doses, Polyketomycin effectively inhibits bacterial growth without causing significant toxicity . At higher doses, it can exhibit toxic effects, including damage to healthy tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial or cytotoxic effect .

Metabolic Pathways

Polyketomycin is involved in several metabolic pathways, primarily those related to its biosynthesis. It interacts with enzymes such as polyketide synthases, which catalyze the formation of polyketide chains . These pathways involve the sequential condensation of acyl-Coenzyme A (CoA) units, followed by reduction, cyclization, and aromatization reactions . Polyketomycin also affects metabolic flux and metabolite levels within the cells it targets .

Transport and Distribution

Within cells and tissues, Polyketomycin is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its antibacterial and cytotoxic effects . The distribution of Polyketomycin within tissues is influenced by its chemical properties, including its solubility and stability .

Subcellular Localization

Polyketomycin’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with its target biomolecules . Targeting signals and post-translational modifications play a role in directing Polyketomycin to these locations . Its localization within the cell is essential for its ability to inhibit bacterial growth and induce cytotoxic effects in tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate involves multiple steps, including the formation of various intermediates. The reaction conditions typically include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized processes to maximize efficiency and minimize costs. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products can be further analyzed and characterized using techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

Chemistry: In chemistry, the compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biology, the compound may have potential as a biochemical probe or a therapeutic agent. Its interactions with biological molecules can provide insights into cellular processes and disease mechanisms.

Medicine: In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets may lead to the development of new drugs for various diseases.

Industry: In industry, the compound may be used in the production of specialty chemicals, materials, or pharmaceuticals. Its unique properties can be leveraged to create innovative products and processes.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include those with related structures or functional groups. Examples may include other tetracycline derivatives or benzoate esters.

Uniqueness: The uniqueness of [(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate lies in its specific arrangement of functional groups and stereochemistry. These features contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H48O18/c1-16-9-10-17(2)33(47)28(16)41(53)62-39-21(6)59-27(15-42(39,7)54)60-24-11-12-26(58-20(24)5)61-40-36(50)30(19(4)45)37(51)44(56)38(52)31-22(14-43(40,44)55)18(3)29-32(35(31)49)23(46)13-25(57-8)34(29)48/h9-10,13,20-21,24,26-27,39-40,47,49,51,54-56H,11-12,14-15H2,1-8H3/t20-,21+,24+,26+,27+,39-,40-,42-,43-,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCBPTPGDINHLK-VSYKUZCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(O1)OC2C(=O)C(=C(C3(C2(CC4=C(C5=C(C(=O)C=C(C5=O)OC)C(=C4C3=O)O)C)O)O)O)C(=O)C)OC6CC(C(C(O6)C)OC(=O)C7=C(C=CC(=C7O)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C(=O)C(=C([C@@]3([C@]2(CC4=C(C5=C(C(=O)C=C(C5=O)OC)C(=C4C3=O)O)C)O)O)O)C(=O)C)O[C@H]6C[C@@]([C@@H]([C@@H](O6)C)OC(=O)C7=C(C=CC(=C7O)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H48O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942076
Record name 6-[(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,2,4a,5,7,10,12,12a-octahydrotetracen-1-yl)oxy]-2-methyloxan-3-yl 2,6-dideoxy-4-O-(2-hydroxy-3,6-dimethylbenzoyl)-3-C-methylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

864.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200625-47-4
Record name Polyketomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200625474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,2,4a,5,7,10,12,12a-octahydrotetracen-1-yl)oxy]-2-methyloxan-3-yl 2,6-dideoxy-4-O-(2-hydroxy-3,6-dimethylbenzoyl)-3-C-methylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate
Reactant of Route 2
[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate
Reactant of Route 3
[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate
Reactant of Route 4
[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate
Reactant of Route 5
[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate
Reactant of Route 6
[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate
Customer
Q & A

Q1: What is Polyketomycin and where is it sourced from?

A1: Polyketomycin is a new antibiotic isolated from the culture broth of Streptomyces sp. MK277-AF1 [, , ]. Streptomyces diastatochromogenes Tü6028 has also been identified as a producer of this antibiotic [, , , , ].

Q2: What is the structure of Polyketomycin?

A2: Polyketomycin is a tetracyclic quinone glycoside antibiotic. Its structure comprises an aglycone moiety linked to a disaccharide. The aglycone is of polyketide origin, featuring a dimethylsalicyloyl group. The disaccharide consists of two deoxysugar units derived from D-glucose [, , , ].

Q3: How is Polyketomycin biosynthesized?

A3: Polyketomycin biosynthesis involves a type I polyketide synthase (PKS) system. The aglycone backbone is assembled from acetate and propionate units []. L-methionine contributes methyl groups to the aglycone and dimethylsalicyloyl moieties []. Tailoring enzymes like oxygenases and methyltransferases modify the polyketide intermediate, with PokMT1 playing a key role in C-methylation [, ].

Q4: What is known about the genetic basis of Polyketomycin production?

A4: The biosynthetic gene cluster for Polyketomycin has been identified in Streptomyces diastatochromogenes Tü6028. The cluster spans approximately 58 kb and encodes genes for the PKS machinery, tailoring enzymes, and regulatory elements [, ]. Gene inactivation experiments, specifically targeting the pokOIV oxygenase gene, confirmed the link between this cluster and Polyketomycin production [].

Q5: What is the mechanism of action of Polyketomycin?

A5: While the exact mechanism of action remains to be fully elucidated, Polyketomycin exhibits strong inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) []. It is suggested that Polyketomycin targets bacterial protein synthesis, but further research is needed to confirm this hypothesis.

Q6: Has Polyketomycin shown activity against malaria parasites?

A8: Interestingly, in vitro studies have demonstrated that Polyketomycin exhibits antimalarial activity, highlighting its potential for broader therapeutic applications beyond bacterial infections [].

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